molecular formula C10H16ClN B7934735 4-Phenylbutylazanium;chloride

4-Phenylbutylazanium;chloride

Cat. No.: B7934735
M. Wt: 185.69 g/mol
InChI Key: DGDORWAJHREUEO-UHFFFAOYSA-N
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Description

4-Phenylbutylazanium chloride is a quaternary ammonium compound characterized by a phenylbutyl chain attached to a nitrogen atom, which is further bonded to a chloride counterion. Quaternary ammonium salts like this are often utilized in pharmaceuticals, surfactants, or antimicrobial agents due to their ionic nature and solubility profiles. However, specific applications of 4-phenylbutylazanium chloride remain underexplored in the available literature.

Properties

IUPAC Name

4-phenylbutylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDORWAJHREUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table synthesizes data from diverse sources to compare 4-phenylbutylazanium chloride with analogous chloride-containing compounds:

Compound Molecular Formula Key Structural Features Applications/Findings
4-Phenylbutylazanium chloride Presumed C₁₀H₁₄ClN* Phenylbutyl chain + quaternary ammonium center Limited direct data; inferred uses in surfactants or intermediates .
Benzalkonium chloride C₂₂H₄₀ClN Alkylbenzyl chain + ammonium chloride Broad antimicrobial use; analyzed via HPLC in ophthalmic preparations .
Pioglitazone hydrochloride C₁₉H₂₀N₂O₃S·HCl Thiazolidinedione core + hydrochloride salt Antidiabetic drug; structural analogs emphasize sulfonyl and aromatic moieties .
4-Chlorobenzyl chloride C₇H₆Cl₂ Chlorinated benzyl group Intermediate in organic synthesis; precursor for pharmaceuticals .
Callistephin chloride C₂₁H₂₁ClO₁₀ Anthocyanin (pelargonidin-3-O-glucoside) + chloride Natural pigment; stability studied in acidic conditions .

*Note: Molecular formula for 4-phenylbutylazanium chloride is inferred based on structural analogs (e.g., benzalkonium chloride).

Key Findings:

Functional Groups : Unlike anthocyanin chlorides (e.g., callistephin chloride), 4-phenylbutylazanium chloride lacks glycosidic bonds but shares ionic chloride properties with benzalkonium chloride .

Analytical Methods : Benzalkonium chloride’s quantification via HPLC suggests similar techniques could apply to 4-phenylbutylazanium chloride, though validation is required .

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